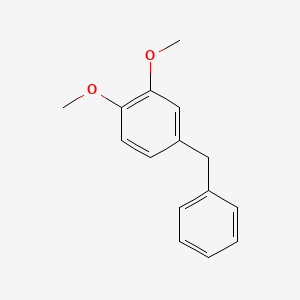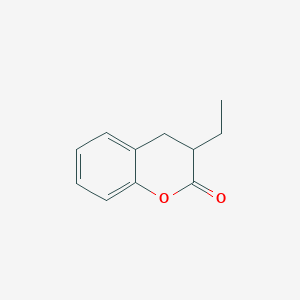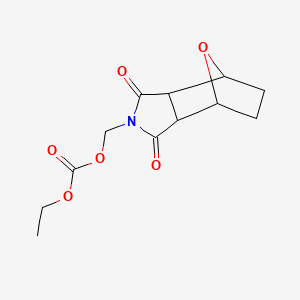
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N-hydroxymethyl-, ethylcarbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N-hydroxymethyl-, ethylcarbonate is a complex organic compound with a unique bicyclic structure. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its structure consists of a bicyclic heptane ring with an oxo bridge and carboximide groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N-hydroxymethyl-, ethylcarbonate typically involves the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol . The cis-cyclohexane-1,4-diol can be isomerized into the more stable trans isomer using metallic sodium
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic hydrogenation processes followed by isomerization and functional group modifications. The use of high-pressure reactors and specialized catalysts ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N-hydroxymethyl-, ethylcarbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxo bridge and carboximide groups.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for arylation , Grignard reagents for substitution , and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions include arylated derivatives, reduced forms of the compound, and substituted analogs with modified functional groups.
Scientific Research Applications
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N-hydroxymethyl-, ethylcarbonate has numerous scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of agrochemicals, dyestuffs, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N-hydroxymethyl-, ethylcarbonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid
- 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic anhydride
- 1,4-Epoxycyclohexane
Uniqueness
7-Oxabicyclo(221)heptane-2,3-dicarboximide, N-hydroxymethyl-, ethylcarbonate is unique due to its specific functional groups and bicyclic structure, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
73806-14-1 |
|---|---|
Molecular Formula |
C12H15NO6 |
Molecular Weight |
269.25 g/mol |
IUPAC Name |
(1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindol-2-yl)methyl ethyl carbonate |
InChI |
InChI=1S/C12H15NO6/c1-2-17-12(16)18-5-13-10(14)8-6-3-4-7(19-6)9(8)11(13)15/h6-9H,2-5H2,1H3 |
InChI Key |
ZHCSXNWPTLNQGX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OCN1C(=O)C2C3CCC(C2C1=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


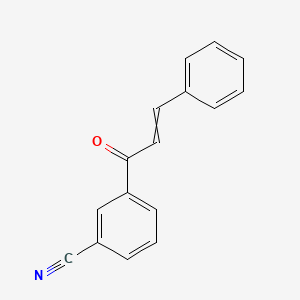
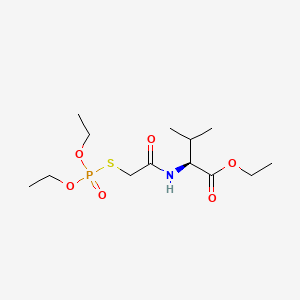
![1-[(E)-(5-chloro-1,3-benzothiazol-2-yl)iminomethyl]naphthalen-2-ol](/img/structure/B14451987.png)
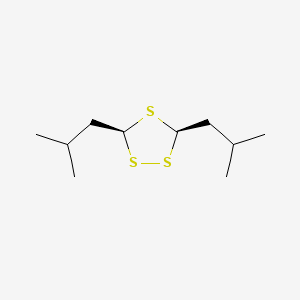
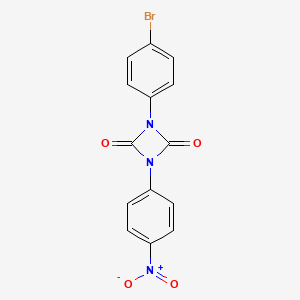
![4-[3-(1-Butylquinolin-4(1H)-ylidene)prop-1-en-1-yl]quinoline](/img/structure/B14451997.png)

![1-[3-(1-Benzofuran-2-yl)-3,4-dihydro-2H-pyrrol-5-yl]-4-methylpiperazine](/img/structure/B14452013.png)

![3-Methyl-2-(pyridin-4-yl)-3H-naphtho[1,2-d]imidazole](/img/structure/B14452023.png)
![2-(N-ethyl-2,4,6-trimethylanilino)-9,10-dimethoxy-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one](/img/structure/B14452034.png)

